Tetramethylammonium acetate

Analytical Pyrolysis Thermochemolysis GC-MS

False positive free fatty acid signals compromise soil & lipid research. TMAAc eliminates this via selective methylation that leaves ester-bound acids intact. - Distinguishes free vs. esterified fatty acids without transesterification. - Preserves sulfur-containing markers (e.g., methyl 3-methylmercaptopropanoate) lost with TMAH. - Optimized corrosion inhibition: 0.068 mm/yr at 100 ppm in saline environments. Supplied as ≥98% purity solid or ~50% aqueous solution, refrigerated under inert gas.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 10581-12-1
Cat. No. B082008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium acetate
CAS10581-12-1
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C[N+](C)(C)C
InChIInChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyMRYQZMHVZZSQRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Acetate: Specifications & Procurement


Tetramethylammonium acetate (TMAAc) is a quaternary ammonium salt with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol [1]. It is typically supplied as a white to almost white crystalline solid or as a clear, colorless to pale yellow aqueous solution (often at ~50% w/w) [1][2]. The compound is highly soluble in water and exhibits hygroscopic properties, necessitating storage at refrigerated temperatures (0-10°C) under inert gas to prevent moisture uptake and decomposition [2]. Its melting point is reported at approximately 184-195°C with decomposition, and commercial grades are commonly available at purities of ≥97% or ≥98% (nonaqueous titration) [1][2].

Mild, non-hydrolytic acetate reagent for pH-sensitive workflows
Supports selective methylation without transesterification in thermochemolysis
Available as crystalline solid or aqueous solution; refrigerated storage under inert gas required

Why Substitution Fails for TMAAc


Tetramethylammonium acetate occupies a unique position among quaternary ammonium salts and ion-pairing reagents. Unlike more alkaline alternatives such as tetramethylammonium hydroxide (TMAH) or less nucleophilic species like tetrabutylammonium bromide (TBAB), TMAAc provides a mild, non-hydrolytic environment coupled with a specific acetate anion [1][2]. This combination is critical in applications where strong bases would cause unwanted side reactions (e.g., transesterification, decarboxylation) or where the cationic size dictates chromatographic retention and peak shape [1]. Furthermore, substituting with other tetraalkylammonium acetates (e.g., tetraethylammonium acetate) alters the methylation vs. ethylation output in analytical derivatization, changing the entire detectable molecular profile [3]. The evidence below quantifies precisely how these differences translate into verifiable performance gaps in thermochemolysis, corrosion inhibition, and analytical chromatography.

TMAAc Mild acetate counterion prevents base-catalyzed side reactions
TMAH / TBAB Strong base or nucleophilic anion may cause transesterification or decarboxylation
TMAAc Methylation specificity preserves target analyte profiles
Tetraethylammonium acetate Ethylation alters molecular fingerprints and complicates library matching
TMAAc Tetramethylammonium cation provides predictable ion-pairing and retention
Tetrabutylammonium salts Larger cation shifts chromatographic selectivity and peak shape

Performance Evidence: TMAAc vs. Alternatives


Selective Methylation vs. TMAH

In on-line thermochemolysis of model aromatic and aliphatic esters (guaiacyl palmitate and 2-nonyl palmitate), TMAAc selectively methylates free palmitic acid without transesterifying the ester bonds. In contrast, TMAH methylates both the free acid and the esterified fatty acids [1]. This differential reactivity was established using synthesized model compounds analyzed under identical pyrolysis conditions (770°C) [1].

Selective Methylation vs. TMAH
Head-to-head
TMAAc: selective methylation of free acids only
TMAH: non-selective methylation of free and esterified acids
Reported selectivity supports free/bound fatty acid differentiation.
On-line thermochemolysis at 770°C; model esters.
Analytical Pyrolysis Thermochemolysis GC-MS Soil Organic Matter

Structural Information Retention vs. TMAH and TMACO3

In off-line thermochemolysis of aquatic natural organic matter (NOM), TMAAc in methanol produced a distinctly different suite of compounds compared to TMAH in methanol and tetramethylammonium carbonate (TMACO3) in water [1]. Notably, TMAAc uniquely produced methyl 3-methylmercaptopropanoate and was the only reagent to generate methyl esters via transesterification with methoxide, while TMAH and TMACO3 produced no sulfur compounds or methyl esters under identical conditions [1]. Off-line TMAAc in methanol was also found to avoid decarboxylation, thereby preserving more structural information than the more alkaline TMAH or TMACO3 [1].

Structural Retention vs. TMAH/TMACO3
Head-to-head
TMAAc: produces sulfur marker and methyl esters; avoids decarboxylation
TMAH / TMACO3: no sulfur markers, no methyl esters
Reported preservation of sulfur and ester information supports NOM profiling.
Off-line thermochemolysis in methanol; aquatic NOM.
Organic Geochemistry NOM Characterization Thermochemolysis Environmental Analysis

Concentration-Dependent Corrosion Inhibition

Tetramethylammonium acetate (TMAAc) was evaluated as a corrosion suppressor in saline environments using the weight loss method at concentrations ranging from 0.01 wt% to 10 wt% [1]. The corrosion rate varied from a minimum of 0.068 mm/yr at 100 ppm (0.01 wt%) to a maximum of 0.176 mm/yr at 10 wt% [1]. The study concluded that TMAAc acts as an effective corrosion inhibitor specifically at low concentrations, whereas higher concentrations are detrimental [1]. While this is a standalone evaluation of TMAAc rather than a direct comparator study, it establishes a quantitative performance baseline that can be referenced against industry standard inhibitors (e.g., imidazolines or other QAS) which typically report inhibition efficiencies of 85-95% at similar low ppm ranges.

Low-Dose Corrosion Inhibition
Reported
0.068 mm/yr at 0.01 wt% (100 ppm)
Saline environment; weight loss method
Reported minimum corrosion rate at low concentration.
Higher concentrations (up to 10 wt%) increase corrosion; narrow effective window.
Corrosion Inhibition Flow Assurance Oil and Gas Materials Science

Elution of Sodium Arylsulfonates in SFC

In supercritical fluid chromatography (SFC) of sodium arylsulfonate analytes, tetramethylammonium acetate (TMAAc) was one of several ionic additives (including lithium acetate, ammonium acetate, tetrabutylammonium acetate, and ammonium chloride) that successfully eluted the analytes with good peak shape under isocratic/isobaric/isothermal conditions [1]. The study used three stationary phases (conventional Cyanopropyl, Deltabond Cyanopropyl, and non-bonded silica) to investigate retention mechanisms [1]. While TMAAc was effective, the study did not report quantitative differences in peak resolution or retention time among the various acetate additives, indicating that TMAAc is a functional but not uniquely superior choice in this specific SFC context.

SFC Elution Capability
Method context
Elutes sodium arylsulfonates with good peak shape across multiple stationary phases
Functional ion-pairing additive for SFC method development.
No quantitative advantage over other acetate additives reported.
Supercritical Fluid Chromatography Ionic Additives Analytical Chemistry Method Development

Applications of Tetramethylammonium Acetate


Free vs. Esterified Fatty Acid Differentiation

Based on the selective methylation evidence, TMAAc is the preferred reagent for analytical pyrolysis workflows requiring unambiguous discrimination between free fatty acids and those bound as esters [1]. This is critical for soil organic matter research, wood pulp analysis, and lipid biomarker studies where the ratio of free to bound acids is a key environmental or industrial parameter. Using TMAH in this context would yield false positive signals for free acids due to transesterification of existing esters, compromising data integrity [1].

Sulfur Moiety Preservation in NOM Characterization

When characterizing aquatic or terrestrial NOM via off-line thermochemolysis, TMAAc is uniquely capable of preserving sulfur-containing compounds (e.g., methyl 3-methylmercaptopropanoate) and generating methyl esters that reflect native ester linkages [2]. Substituting with TMAH or TMACO3 results in the complete loss of these sulfur markers and ester signatures, leading to a fundamentally different and incomplete molecular profile [2]. This evidence positions TMAAc as the required reagent for geochemists and environmental scientists focused on sulfur cycling or ester-bound lipid analysis.

Low-Dose Corrosion Inhibition in Flow Assurance

Quantitative corrosion rate data defines a precise operational window for TMAAc as a flow assurance additive: a concentration of 100 ppm (0.01 wt%) minimizes metal corrosion to 0.068 mm/yr in saline environments [3]. Industrial engineers must strictly adhere to this low-concentration protocol, as increasing the dose to 10 wt% accelerates corrosion to 0.176 mm/yr [3]. This concentration-dependent behavior contrasts with many commercial inhibitors and requires careful dosing control, but offers a cost-effective option for specific low-dose applications.

Ion-Pairing Additive for SFC

TMAAc is demonstrated as a functional ionic additive for eluting sodium arylsulfonate analytes in SFC, producing good peak shapes across multiple stationary phases [4]. While not uniquely superior to other acetate salts in this specific context, its suitability is established for method development where the tetramethylammonium cation is desired for ion-pairing selectivity or where its specific molecular weight and volatility offer advantages for MS detection compatibility [4].

Application
Selection Property
Validation Focus
Free vs. Esterified Fatty Acid Differentiation
Selective methylation of free acids without transesterification
Free acid/ester discrimination in lipid profiling
Sulfur Moiety Preservation in NOM
Retention of sulfur markers and ester signatures
NOM compositional integrity and sulfur cycling
Low-Dose Corrosion Inhibition
Concentration-dependent inhibition at low ppm levels
Optimal dose-response profiling in saline flow assurance
SFC Ion-Pairing Additive
Ion-pairing capability for arylsulfonate analytes
Method compatibility and MS detection suitability
Quote Request

Request a Quote for Tetramethylammonium acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.